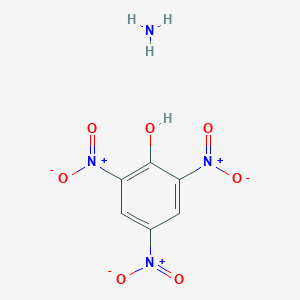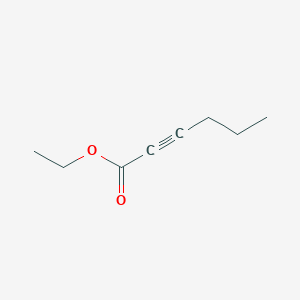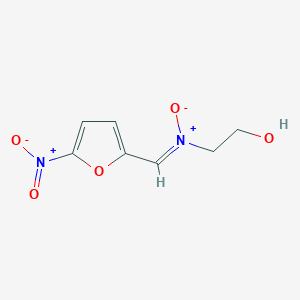
5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid, also known as MABSO, is a chemical compound that has gained significant attention in the field of scientific research. MABSO is a sulfonated dye that is commonly used as a pH indicator in biochemical and physiological experiments. The compound has a yellow color in its acidic form and turns blue in its basic form.
Mecanismo De Acción
5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid works by changing its color in response to changes in pH. The compound has a pKa value of 2.8, which means that it changes color in response to changes in pH between 1.8 and 3.8. 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid has a sulfonic acid group that dissociates in acidic conditions, resulting in a yellow color. In basic conditions, the sulfonic acid group is fully ionized, resulting in a blue color.
Biochemical and Physiological Effects:
5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid has no known biochemical or physiological effects on living organisms. The compound is considered safe for laboratory use and does not pose any health risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid as a pH indicator is its high sensitivity to changes in pH. The compound has a sharp color change, making it easy to detect changes in pH. 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid is also easy to prepare and relatively inexpensive. However, one of the limitations of using 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid is its narrow pH range. The compound is only effective in measuring pH between 1.8 and 3.8, making it unsuitable for experiments outside of this range.
Direcciones Futuras
There are several future directions for the use of 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid in scientific research. One area of interest is the development of new fluorescent probes based on 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid. Researchers are exploring the use of 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid derivatives for the detection of other ions, such as zinc and magnesium. Another area of interest is the use of 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid in the development of new pH-sensitive materials for drug delivery and tissue engineering.
Conclusion:
In conclusion, 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid is a sulfonated dye that has a wide range of applications in scientific research. The compound is commonly used as a pH indicator in biochemical and physiological experiments. 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid works by changing its color in response to changes in pH, and it has a high sensitivity to changes in pH. Although 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid has some limitations, it remains a valuable tool for researchers in various fields. Further research is needed to explore the full potential of 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid and its derivatives in scientific research.
Métodos De Síntesis
The synthesis of 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid involves the reaction between 2-methoxyaniline and 5-sulphosalicylic acid in the presence of sulfuric acid. The reaction results in the formation of 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid, which is then purified through recrystallization. The purity of the compound can be determined through thin-layer chromatography and melting point analysis.
Aplicaciones Científicas De Investigación
5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid has a wide range of applications in scientific research. One of its primary uses is as a pH indicator in biochemical and physiological experiments. The compound is commonly used to measure the pH of solutions in various experiments, including enzyme assays, protein purification, and cell culture. 5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid is also used as a fluorescent probe for the detection of calcium ions in cells.
Propiedades
Número CAS |
148-54-9 |
|---|---|
Nombre del producto |
5-Amino-2-((2-methoxyphenyl)amino)benzenesulphonic acid |
Fórmula molecular |
C13H14N2O4S |
Peso molecular |
294.33 g/mol |
Nombre IUPAC |
5-amino-2-(2-methoxyanilino)benzenesulfonic acid |
InChI |
InChI=1S/C13H14N2O4S/c1-19-12-5-3-2-4-10(12)15-11-7-6-9(14)8-13(11)20(16,17)18/h2-8,15H,14H2,1H3,(H,16,17,18) |
Clave InChI |
KWQMSQIIPCKLHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O |
SMILES canónico |
COC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)O |
Otros números CAS |
148-54-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















